molecular formula C15H13ClN2O3 B2967590 Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate CAS No. 176106-10-8

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2967590
CAS No.: 176106-10-8
M. Wt: 304.73
InChI Key: IKPRFAJSDYYCRQ-UHFFFAOYSA-N
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Description

“Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds has been reported through a four-component reaction of the sodium salt of diethyloxaloacetate, aldehydes, hydrazine hydrate, and malononitrile . Another method involves the use of a catalyst, such as nano-eggshell/Ti(IV), in a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .


Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using methods like Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied using catalysts like nano-eggshell/Ti(IV) and Brønsted-acidic ionic liquid supported nanomagnetic . These catalysts have shown efficiency even at low concentrations and have demonstrated excellent ability as a magnetic catalyst .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile, have been reported. It has a melting point of 232–234 °C and shows certain characteristic peaks in its FTIR spectrum .

Scientific Research Applications

Crystal Structure Analysis

Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and its derivatives have been extensively studied for their crystal structures. For instance, Narayanan et al. (2013) examined the crystal structure of a related compound, revealing key features like the dihedral angle between the pyran and chlorophenyl rings and the presence of intramolecular N—H⋯O interactions (Narayanan, Kamalraja, Perumal, & Sethusankar, 2013).

Antimicrobial and Anticancer Activity

Compounds derived from this compound have been explored for their potential in antimicrobial and anticancer applications. Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing promising antimicrobial and higher anticancer activities than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Techniques

The synthesis of various derivatives of this compound has been a key area of research. For example, Hai et al. (2017) explored the synthesis of related compounds using different catalysts, including organic and inorganic substances and ionic liquids (Hai, Thanh, Le, Thuy, & Tung, 2017). Debnath et al. (2020) reported the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)-4H-pyran-3-carboxylate and its Schiffs bases using both conventional and microwave methods (Debnath, Mallareddy, Manjunath, & Saleshier, 2020).

Green Chemistry Approaches

Researchers have also focused on green chemistry methods in synthesizing these compounds. Zonouz et al. (2012) described a catalyst-free, atom-economical synthesis of related compounds in water, highlighting the method's efficiency and environmentally friendly nature (Zonouz, Eskandari, & Khavasi, 2012).

Mechanism of Action

Future Directions

The future directions in the research of such compounds could involve the exploration of their diverse biological activities and their potential to be explored for newer therapeutic possibilities . The development of catalysts that reduce environmental pollution and advance chemical technology is also a promising direction .

Properties

IUPAC Name

methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPRFAJSDYYCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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